Triyoduro de tetrabutilamonio

Descripción general

Descripción

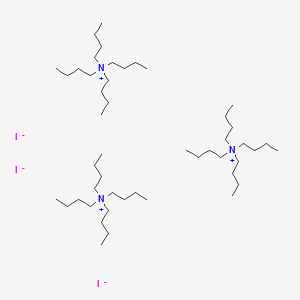

Tetrabutylammonium triiodide is a quaternary ammonium salt with a triiodide counterion. This compound is known for its unique properties and applications in various fields, including chemical synthesis, photovoltaic materials, organic conductors, and superconductors . The chemical formula for tetrabutylammonium triiodide is C16H36I3N, and it appears as a black powder with a melting point of 69-71°C .

Aplicaciones Científicas De Investigación

Tetrabutylammonium triiodide has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of photovoltaic materials, organic conductors, and superconductors.

Biology: Tetrabutylammonium triiodide is used in biochemical research as a reagent for halogenation reactions.

Medicine: Its antimicrobial properties make it useful in the development of antiseptic formulations.

Mecanismo De Acción

Target of Action

Tetrabutylammonium triiodide (TBAI3) is a quaternary ammonium salt with a triiodide counterion . It is primarily used as a carrier of the triiodide in the chemical synthesis of photovoltaic materials, organic conductors, and superconductors . The primary targets of TBAI3 are therefore these materials, where it contributes to their synthesis and properties.

Mode of Action

TBAI3 interacts with its targets by providing the triiodide necessary for the synthesis of photovoltaic materials, organic conductors, and superconductors . The triiodide moieties in TBAI3 are linear and show high crystallinity , which may contribute to the properties of the synthesized materials.

Biochemical Pathways

It is known that tbai3 plays a role in the synthesis of photovoltaic materials, organic conductors, and superconductors

Result of Action

The primary result of TBAI3’s action is the successful synthesis of photovoltaic materials, organic conductors, and superconductors . The triiodide provided by TBAI3 is integral to these synthesis processes . The exact molecular and cellular effects of TBAI3’s action would depend on the specific synthesis process and the properties of the resulting material.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetrabutylammonium triiodide can be synthesized by reacting tetrabutylammonium iodide with iodine. The reaction typically involves dissolving tetrabutylammonium iodide and iodine in anhydrous ethanol. The iodine solution is then added dropwise to the tetrabutylammonium iodide solution under stirring at 80°C. The mixture is refluxed for three hours, resulting in the formation of tetrabutylammonium triiodide .

Industrial Production Methods: Industrial production of tetrabutylammonium triiodide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, concentration, and reaction time to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions: Tetrabutylammonium triiodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is commonly used as a halogenation reagent in organic synthesis .

Common Reagents and Conditions:

Oxidation: Tetrabutylammonium triiodide can act as an oxidizing agent in the presence of suitable substrates.

Reduction: It can be reduced to tetrabutylammonium iodide under specific conditions.

Substitution: Tetrabutylammonium triiodide can participate in substitution reactions where the triiodide ion is replaced by other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in halogenation reactions, the product is typically a halogenated organic compound .

Comparación Con Compuestos Similares

Tetrabutylammonium iodide: A quaternary ammonium salt with an iodide counterion, used in similar applications but with different reactivity.

Tetrabutylammonium tribromide: Another quaternary ammonium salt with a tribromide counterion, used in halogenation reactions.

Uniqueness: Tetrabutylammonium triiodide is unique due to its triiodide counterion, which imparts distinct chemical properties and reactivity. Its ability to act as a halogenation reagent and its applications in advanced materials make it a valuable compound in various fields .

Actividad Biológica

Tetrabutylammonium triiodide (TBAI₃) is a quaternary ammonium salt characterized by its unique triiodide counterion, which imparts distinct chemical properties and reactivity. This compound has garnered attention in various fields, particularly in biological and biochemical research due to its antimicrobial properties and utility in halogenation reactions. This article provides a comprehensive overview of the biological activity of TBAI₃, including its mechanisms of action, applications, and relevant case studies.

TBAI₃ is synthesized by the reaction of tetrabutylammonium iodide with iodine, typically in anhydrous ethanol at elevated temperatures. The resulting compound exhibits several important properties:

- Molecular Formula : C₁₂H₂₄I₃N

- Melting Point : 69–71 °C .

- Solubility : Soluble in organic solvents, which facilitates its use in various biochemical assays.

The primary biological activity of TBAI₃ is attributed to its ability to release triiodide ions, which can participate in oxidative reactions. The compound acts as a halogenating agent, facilitating the introduction of iodine into organic substrates. This property is particularly useful in biochemical applications where iodination is required.

Biological Applications

- Antimicrobial Activity : TBAI₃ has been explored for its antimicrobial properties. Studies indicate that it can effectively inhibit the growth of various bacteria and fungi, making it a candidate for antiseptic formulations .

- Biochemical Reagent : As a reagent for halogenation reactions, TBAI₃ plays a vital role in organic synthesis. It is utilized in iodimetric titrations to quantify oxidants in organic solutions.

- Photovoltaic Applications : In addition to its biological uses, TBAI₃ is employed in the synthesis of photovoltaic materials. Its role in enhancing the efficiency of dye-sensitized solar cells has been documented, particularly through its interaction with titanium dioxide (TiO₂) surfaces .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of TBAI₃ demonstrated that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be effective at low concentrations, highlighting its potential as an antiseptic agent.

Case Study 2: Iodination Reactions

Research focused on the use of TBAI₃ in oxidative α-azidation reactions showed that it could efficiently facilitate the iodination of carbonyl compounds when used with sodium azide. This reaction pathway illustrates TBAI₃'s utility as a reagent in organic synthesis .

Case Study 3: Photovoltaic Performance

In the context of photovoltaic applications, TBAI₃ has been shown to improve charge separation and reduce recombination losses in dye-sensitized solar cells. A recent study reported an increase in power conversion efficiency (PCE) when using TBAI₃ compared to other iodide salts .

Comparative Analysis with Similar Compounds

| Compound | Counterion | Biological Activity | Applications |

|---|---|---|---|

| Tetrabutylammonium triiodide (TBAI₃) | I₃⁻ | Antimicrobial | Organic synthesis, photovoltaics |

| Tetrabutylammonium iodide (TBAI) | I⁻ | Limited | Organic synthesis |

| Tetrabutylammonium tribromide (TBBBr) | Br⁻ | Moderate | Halogenation reactions |

Future Directions

The ongoing research into TBAI₃ suggests several promising avenues for future exploration:

- Enhanced Formulations : Development of more effective antiseptic formulations incorporating TBAI₃.

- Expanded Synthetic Applications : Investigating additional synthetic pathways where TBAI₃ can serve as a halogenating agent.

- Photovoltaic Advancements : Further studies on optimizing the use of TBAI₃ in solar cell technologies.

Propiedades

IUPAC Name |

tetrabutylazanium;triiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.I3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-2/h5-16H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSSZSCMFDYICE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.I[I-]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36I3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13311-45-0 | |

| Record name | Tetrabutylammonium Triiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is tetrabutylammonium triiodide used in studying chemical reactions?

A1: Tetrabutylammonium triiodide serves as a useful reagent in iodimetric titrations conducted in organic solvents like methylene chloride []. For example, it helps determine the oxidation state of manganese after permanganate reactions in such solutions []. The presence of excess tetrabutylammonium iodide and glacial acetic acid leads to the formation of tetrabutylammonium triiodide. This formation allows for the spectrophotometric measurement of the triiodide's concentration at specific wavelengths (295 or 365 nm) []. This approach enables researchers to quantify oxidants present in organic solutions, providing insights into reaction mechanisms and product formation.

Q2: What is interesting about the crystal structure of tetrabutylammonium triiodide?

A2: Tetrabutylammonium triiodide is known to form unique crystal structures, making it valuable in materials science. Researchers investigating novel organic metals utilized tetrabutylammonium triiodide to synthesize a κ‐type organic metal based on a bis‐fused tetrathiafulvalene derivative []. This involved reacting the derivative with tetrabutylammonium triiodide in chlorobenzene, resulting in the formation of the desired metal with interesting electronic properties [].

Q3: What are the electrochemical properties of tetrabutylammonium triiodide?

A3: Tetrabutylammonium triiodide is a key component in high-capacity lithium-halogen batteries []. Research shows that a Li||tetrabutylammonium triiodide (TBAI3) cell exhibits a high capacity of 631 mAh g-1I (265 mAh g-1electrode), and a record-high energy density of up to 2013 Wh kg-1I (845 Wh kg-1electrode) []. These impressive electrochemical properties make it a promising candidate for next-generation energy storage devices.

Q4: What analytical techniques are used to study tetrabutylammonium triiodide?

A4: Various analytical methods are employed to characterize tetrabutylammonium triiodide. Spectroscopic techniques like UV-Vis spectrophotometry are used to monitor its formation and quantify its concentration in solutions []. Additionally, X-ray crystallography helps determine the crystal structure of compounds formed using tetrabutylammonium triiodide, elucidating their structural properties and potential applications in materials science []. Electrochemical techniques, such as cyclic voltammetry, are vital for investigating its redox behavior and performance in battery applications [].

Q5: Has tetrabutylammonium triiodide been explored in other areas of chemical research?

A5: Yes, studies have used tetrabutylammonium triiodide to investigate the catalytic cycle of divanadium complexes with salen ligands in oxygen reduction reactions []. The research focuses on the two-electron redox processes of the dinuclear center in these complexes []. This work highlights the versatility of tetrabutylammonium triiodide in exploring different areas of inorganic chemistry and catalysis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.